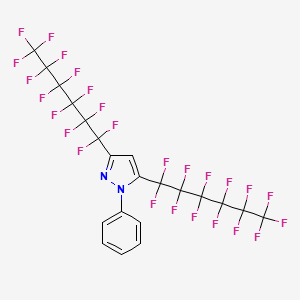
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a carboxylate group, a nitro group, and an octafluoropentyl group. These substitutions likely give the compound unique properties, but without specific studies or data on this exact compound, it’s difficult to predict its exact characteristics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a fluorene backbone with multiple substitutions. The presence of the octafluoropentyl group would likely introduce a significant amount of fluorine into the compound, which could impact its reactivity and properties .Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate has a wide range of scientific research applications due to its unique properties. One of the most promising applications of this compound is as a fluorescent probe. This compound has been shown to have a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has the potential to be used in the development of new drugs due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is not fully understood, but it is thought to interact with biological molecules through the formation of covalent bonds. This compound has been shown to react with a variety of biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but early research has shown that it can have a variety of effects on cells and tissues. This compound has been shown to induce cell death in some cell types, while in others it can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate for lab experiments is its high reactivity. This makes it an ideal candidate for use in experiments that require a highly reactive molecule. Additionally, this compound has a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, the high reactivity of this compound also makes it difficult to handle, and it requires careful handling and storage to prevent degradation.
Orientations Futures
There are many future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate. One promising area of research is the development of new drugs based on the structure of this compound. Additionally, research on the biochemical and physiological effects of this compound could lead to new insights into cellular signaling pathways and the mechanisms of disease. Finally, research on the synthesis and handling of this compound could lead to the development of new synthetic methods and techniques for handling highly reactive molecules.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLLYBQBCXMWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F8N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)


![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
![4-fluoro-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide](/img/structure/B3040856.png)

![N1-(5-([2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio)-1,3,4-thiadiazol-2-YL)-2-chloroacetamide](/img/structure/B3040859.png)

![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)